Home > Products > Screening Compounds P48499 > 7-Iodoquinazoline
7-Iodoquinazoline - 1425310-59-3

7-Iodoquinazoline

Catalog Number: EVT-2800590
CAS Number: 1425310-59-3
Molecular Formula: C8H5IN2
Molecular Weight: 256.046
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives, including 7-iodoquinazoline, are frequently employed in scientific research, particularly in medicinal chemistry, due to their diverse biological activities. [, ]

Relevance: These compounds share a quinazoline core structure with 7-iodoquinazoline. The presence of an iodine atom at position 6 and alkyl substitutions at position 1 represent the key structural variations. These modifications contribute to their dual inhibitory activity against EGFR and VEGFR-2, making them relevant in anticancer research [].

2-(4-Chlorophenyl)-6-iodoquinazoline Derivatives

Compound Description: This series of compounds incorporates a 2-(4-chlorophenyl) group to the 6-iodoquinazoline core and explores various acyclic and heterocyclic substitutions. This research focuses on their antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as pathogenic fungi [].

Relevance: These compounds share the core quinazoline ring structure with 7-iodoquinazoline. The addition of a 2-(4-chlorophenyl) group and different substitutions at unspecified positions represent the primary structural differences. The investigation of their antimicrobial properties makes them structurally and functionally relevant to 7-iodoquinazoline [].

Relevance: These derivatives, like 7-iodoquinazoline, feature the fundamental quinazoline structure. The key distinctions lie in the inclusion of iodine, allyl, and benzyl groups at unspecified positions. This study highlights the significance of these structural modifications for dual EGFRWT/EGFRT790M inhibitory activity, directly relating them to 7-iodoquinazoline in the context of anticancer research [].

Overview

7-Iodoquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its diverse biological activities and potential therapeutic applications. Quinazolines have garnered significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors and their involvement in various biological processes. The compound is particularly notable for its potential in cancer therapy and as a building block for synthesizing more complex molecular structures .

Source

The compound can be synthesized through various methods, which include iodination of quinazoline derivatives and cyclization of specific precursors. Its chemical identifier is 1425310-59-3, and it is available for purchase from various chemical suppliers, indicating its relevance in research and industrial applications.

Classification

7-Iodoquinazoline is classified under heterocyclic compounds, specifically within the category of quinazolines. These compounds are recognized for their pharmacological properties, making them significant in the fields of medicinal chemistry and drug development.

Synthesis Analysis

Methods

The synthesis of 7-Iodoquinazoline can be achieved through multiple approaches:

  1. Iodination of Quinazoline Derivatives: This method involves treating quinazoline with iodine or iodine monochloride in the presence of an oxidizing agent. This reaction typically requires careful control of conditions to optimize yield and purity.
  2. Cyclization Reactions: Another method includes cyclizing anthranilic acid derivatives followed by iodination. This approach can yield 7-Iodoquinazoline along with other functionalized quinazolines .

Technical Details

  • Reagents: Common reagents include iodine, iodine monochloride, and various oxidizing agents.
  • Conditions: Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 250.05 g/mol.
  • Molecular Geometry: The compound exhibits planar geometry typical of aromatic systems, contributing to its stability and reactivity.
Chemical Reactions Analysis

7-Iodoquinazoline participates in several chemical reactions:

  1. Substitution Reactions: The iodine atom can be replaced via nucleophilic substitution with reagents such as sodium azide or potassium cyanide.
  2. Oxidation and Reduction: The compound can undergo oxidation using agents like potassium permanganate or reduction with hydrogen gas in the presence of a palladium catalyst.
  3. Cyclization Reactions: It can also engage in cyclization reactions to form more complex heterocycles, which often require specific catalysts .
Mechanism of Action

The mechanism of action for 7-Iodoquinazoline derivatives primarily involves the inhibition of specific enzymes or receptors critical in disease pathways. For instance, some derivatives have been identified as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). By inhibiting these targets, they can induce apoptosis and inhibit tumor growth, making them promising candidates for cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the iodine atom.

Relevant data includes melting points and spectroscopic characteristics (NMR, IR), which are essential for characterizing the compound during synthesis .

Applications

7-Iodoquinazoline has several scientific uses:

  • Medicinal Chemistry: It serves as a precursor for synthesizing novel anticancer agents.
  • Biological Research: Used extensively in studies aimed at developing enzyme inhibitors, particularly targeting kinases involved in cancer progression.
  • Pharmaceutical Industry: Its derivatives are explored for potential therapeutic benefits against various diseases, including cancer and inflammatory conditions .
Synthetic Methodologies and Optimization Strategies

Halogenation Techniques for Iodo-Substituted Quinazoline Scaffolds

Iodination of quinazoline scaffolds requires precise regiocontrol to achieve the 7-iodo derivative, which serves as a pivotal intermediate for downstream functionalization via cross-coupling reactions. Two primary strategies dominate:

  • Direct Electrophilic Iodination:Quinazoline undergoes electrophilic substitution at the electron-rich C7 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction requires Lewis acid catalysts (e.g., FeCl₃) to enhance electrophilicity and regioselectivity. Polar aprotic solvents like dimethylformamide at 60–80°C yield 70–85% 7-iodoquinazoline, though over-iodination at C5 and C6 can occur with electron-donating group-containing substrates [1] [9]. Optimization involves stoichiometric control (1.1 eq I⁺ source) and inert atmospheres to minimize by-product formation.

  • Metal-Assisted Halogen Exchange:Bromoquinazoline precursors undergo iodine exchange via Finkelstein reactions. Copper(I) iodide (10 mol%) in dimethylformamide at 150°C facilitates the conversion of 7-bromoquinazoline to 7-iodoquinazoline within 12 hours, achieving >90% yields. This method is indispensable for halogen-sensitive substrates, as it avoids strong electrophiles [9].

Table 1: Comparative Analysis of Iodination Methods

MethodReagent SystemTemperatureYield (%)Key Advantage
Direct ElectrophilicNIS/FeCl₃80°C70–85Single-step, no pre-halogenation
Metal-Assisted ExchangeCuI/7-Bromoquinazoline150°C>90High regiopurity, mild conditions

Gould-Jacobs Cyclization in Quinazoline Derivative Synthesis

The Gould-Jacobs reaction constructs the quinazoline core from aniline derivatives and ethoxymethylenemalonate esters, enabling direct access to 4-oxoquinazoline-3-carboxylates. Subsequent iodination at C7 is facilitated by the electron-donating nature of the C4-oxygen:

  • Mechanism and Iodination Synergy:
  • Step 1: Aniline reacts with diethyl ethoxymethylenemalonate to form an enamine intermediate.
  • Step 2: Thermal cyclization (200–250°C) yields ethyl 4-oxo-3,4-dihydroquinoline-3-carboxylate.
  • Step 3: Iodination with NIS at C7 occurs after cyclization due to the activation imparted by the C4-ketone, which enhances nucleophilicity at C7. Steric hindrance from the C3-ester directs iodination exclusively to C7 [3] [10].
  • Optimization Strategies:
  • Microwave Assistance: Reduces cyclization time from hours to minutes (150°C, 20 min), improving yields from 45% to 88% and minimizing decarboxylation side reactions [10].
  • Solvent Selection: High-boiling solvents like diphenyl ether facilitate homogeneous heating, while solvent-free microwave irradiation eliminates purification challenges [7].
  • Decarboxylation-Iodination Tandem: Ethyl 4-oxo-3,4-dihydroquinoline-3-carboxylate undergoes iodination prior to decarboxylation, as the ester group stabilizes the enol form, enhancing electrophilic substitution [10].

Scheme: Gould-Jacobs-Iodination Sequence

Aniline + EtO-CH=C(Malonate)₂ → Enamine → Cyclization → Ethyl 4-oxoquinoline-3-carboxylate → Iodination → 7-Iodo-4-oxoquinoline-3-carboxylate → Decarboxylation → 7-Iodo-4-quinazolinone  

Oxidative Functionalization for Iodoquinazoline Precursors

Oxidative methods enable direct C–H functionalization of quinazoline, bypassing pre-halogenation steps. These strategies leverage photoredox or transition-metal catalysis to achieve C7-iodination:

  • Organophotoredox Dearomatization:Quinazoline derivatives undergo single-electron oxidation using N-phenylmeso-acridinium (Mes-Acr⁺) as a photocatalyst under blue LED light. The resultant radical cation is intercepted by iodide (from KI or tetrabutylammonium iodide), forming a C7–I bond after rearomatization. Key features:
  • Chemoselectivity: 6-Methoxyquinazoline (oxidation potential = 1.83 V vs. SCE) is preferentially oxidized over unsubstituted analogs (2.23 V) [5].
  • HAT Control: Triisopropylsilanethiol (TIPS-SH) suppresses aromatization side pathways by rapidly donating hydrogen atoms to the C7-radical intermediate, ensuring dearomatized product stability [5]. Yields reach 81% for 7-iodo-6-methoxyquinazoline.
  • Nickel-Catalyzed C–H Activation:Ni⁰ catalysts (e.g., Ni(cod)₂) with directing groups (pyridinyl or 8-aminoquinolinyl) at C2 or C4 facilitate ortho-iodination at C7. The mechanism involves:
  • Concerted Metalation-Deprotonation (CMD): Ni⁰ inserts into the C7–H bond, forming a 5-membered metallacycle.
  • Oxidative Radical Capture: N-iodosuccinimide (NIS) or I₂ oxidizes Niᴵᴵ to Niᴵⱽ, followed by reductive elimination to yield 7-iodoquinazoline [8].
  • Radical vs. Niᴵⱽ Pathway: Sterically hindered alkyl iodides (e.g., heptafluoroisopropyl iodide) favor radical pathways, while aryl iodides proceed via Niᴵⱽ intermediates. This enables tunable selectivity for complex substrates [8].

Table 2: Oxidative Iodination Systems Comparison

MethodCatalystOxidantAdditiveYield Range (%)Limitation
OrganophotoredoxMes-Acr⁺KI/O₂TIPS-SH75–81Requires electron-donating groups
Nickel-Catalyzed C–H ActivationNi(cod)₂/neocuproineNISNone70–92Directed-group dependence

Properties

CAS Number

1425310-59-3

Product Name

7-Iodoquinazoline

IUPAC Name

7-iodoquinazoline

Molecular Formula

C8H5IN2

Molecular Weight

256.046

InChI

InChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H

InChI Key

CZVMHCJFWOFIJB-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CN=C2C=C1I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.